REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
catalyst
|
Smiles
|
B(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C. with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
DISTILLATION
|
Details
|
the toluene was recovered by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(C)C)C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
catalyst
|
Smiles
|
B(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C. with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
DISTILLATION
|
Details
|
the toluene was recovered by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(C)C)C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
catalyst
|
Smiles
|
B(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C. with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
DISTILLATION
|
Details
|
the toluene was recovered by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(C)C)C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
catalyst
|
Smiles
|
B(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C. with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
DISTILLATION
|
Details
|
the toluene was recovered by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(C)C)C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
catalyst
|
Smiles
|
B(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C. with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
DISTILLATION
|
Details
|
the toluene was recovered by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(C)C)C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |